molecular formula C8H17NO5 B13442750 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4

Cat. No.: B13442750
M. Wt: 207.22 g/mol
InChI Key: OFVAPPDNLHBFTC-UYVALTIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 is a deuterium-labeled compound with the molecular formula C22H22D4N2O4 and a molecular weight of 386.48. This compound is a stable isotope-labeled version of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione, which is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 involves the incorporation of deuterium atoms into the parent compound. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also involve the use of automated systems and advanced purification techniques to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 is used in various scientific research applications, including:

    Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.

    Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is used as a reference material in quality control and analytical testing.

Mechanism of Action

The mechanism of action of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in tracing and studying these interactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione: The non-deuterated version of the compound.

    1,4-Bis(4-methoxyphenyl)-1,3-butadiene: A structurally similar compound with different functional groups.

    1,4-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Another similar compound with a different ring structure.

Uniqueness

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis in various studies, making it a valuable tool in fields such as chemistry, biology, and medicine .

Properties

Molecular Formula

C8H17NO5

Molecular Weight

207.22 g/mol

IUPAC Name

(2R)-1-(3-amino-4-hydroxyoxan-2-yl)propane-1,2,3-triol

InChI

InChI=1S/C8H17NO5/c9-6-4(11)1-2-14-8(6)7(13)5(12)3-10/h4-8,10-13H,1-3,9H2/t4?,5-,6?,7?,8?/m1/s1

InChI Key

OFVAPPDNLHBFTC-UYVALTIASA-N

Isomeric SMILES

C1COC(C(C1O)N)C([C@@H](CO)O)O

Canonical SMILES

C1COC(C(C1O)N)C(C(CO)O)O

Origin of Product

United States

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